

FG 488 DHPE: A Technical Guide to its Spectroscopic Properties and Application

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Compound of Interest

Compound Name: FG 488 DHPE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **FG 488 DHPE** (N-(Oregon Green™ 488)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a widely used fluorescent lipid probe. It details its core spectral properties, provides comprehensive experimental protocols for its use, and illustrates key concepts and workflows through diagrams.

Introduction to FG 488 DHPE

FG 488 DHPE is a phospholipid labeled on its headgroup with the bright, green-fluorescent Oregon Green™ 488 dye. This fluorophore is a fluorinated analog of fluorescein, offering significant advantages, including enhanced photostability and a lower pKa (approximately 4.7 versus 6.4 for fluorescein). This low pKa makes the fluorescence of Oregon Green™ 488 and its conjugates, like **FG 488 DHPE**, essentially insensitive to pH changes within the typical physiological range.

These properties make **FG 488 DHPE** an excellent tool for various biophysical and cell biology applications, including the study of membrane dynamics, lipid trafficking, and the preparation of fluorescently labeled liposomes for drug delivery research. It is particularly useful for techniques such as Fluorescence Recovery After Photobleaching (FRAP) to measure lateral diffusion in membranes.

Spectroscopic and Photophysical Properties

The fluorescence of **FG 488 DHPE** is characterized by its distinct excitation and emission spectra. Upon absorbing a photon of light, the Oregon Green™ 488 fluorophore transitions to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state, emitting a photon of lower energy (longer wavelength) in the process. This phenomenon is visually explained by the Jablonski diagram below.

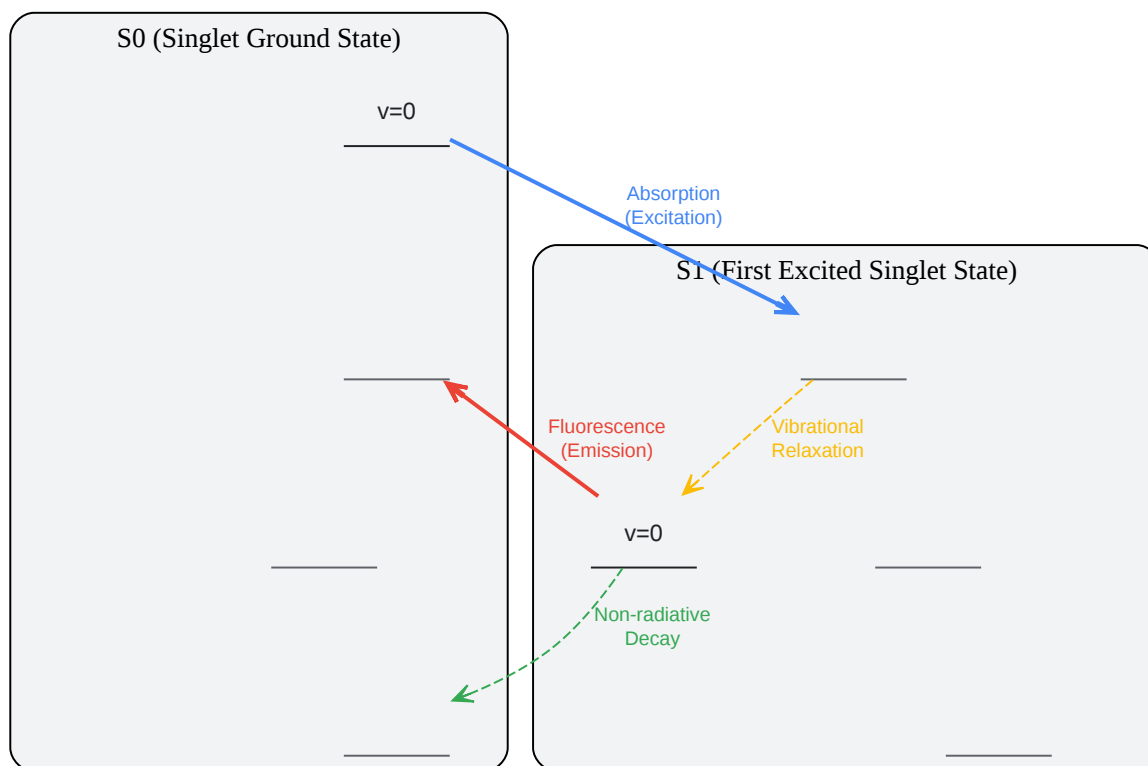
Quantitative Data Summary

The key photophysical parameters of **FG 488 DHPE** are summarized in the table below. It is important to note that while the excitation and emission maxima are well-documented for the lipid conjugate, the extinction coefficient and quantum yield are often reported for the parent Oregon Green™ 488 dye. Due to the nature of the conjugation, these values are considered a very close approximation for the lipid-labeled version.

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	~496 nm[1][2]	Can vary slightly depending on the solvent environment.
Emission Maximum (λ_{em})	~524 nm[1][2]	Stokes shift is approximately 28 nm.
Molar Extinction Coefficient (ϵ)	~80,000 cm ⁻¹ M ⁻¹	Value for the related Fluorescein DHPE, considered a close estimate.
Quantum Yield (Φ)	0.91 ± 0.05	Measured for the Oregon Green™ 488 fluorophore.
Synonyms	Oregon Green™ 488 DHPE	FG 488 DHPE is a commonly used synonym.[3]

Jablonski Diagram for Fluorescence

The process of light absorption and emission by the **FG 488 DHPE** fluorophore can be illustrated with a Jablonski diagram. This diagram shows the electronic and vibrational energy states of the molecule and the transitions between them.



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Jablonski diagram illustrating the principle of fluorescence.

Experimental Protocols

FG 488 DHPE is typically incorporated into liposomes or other lipid assemblies to study their properties or to track their localization. The following is a detailed methodology for the preparation of fluorescently labeled liposomes using the thin-film hydration method followed by sonication.

Materials

- Primary phospholipid (e.g., DSPC, DOPC)
- Cholesterol (optional, for modulating membrane fluidity)

- **FG 488 DHPE**
- Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
- Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)

Equipment

- Round-bottom flask
- Rotary evaporator
- Water bath sonicator or probe sonicator
- Extruder (optional, for creating unilamellar vesicles of a defined size)
- Spectrofluorometer

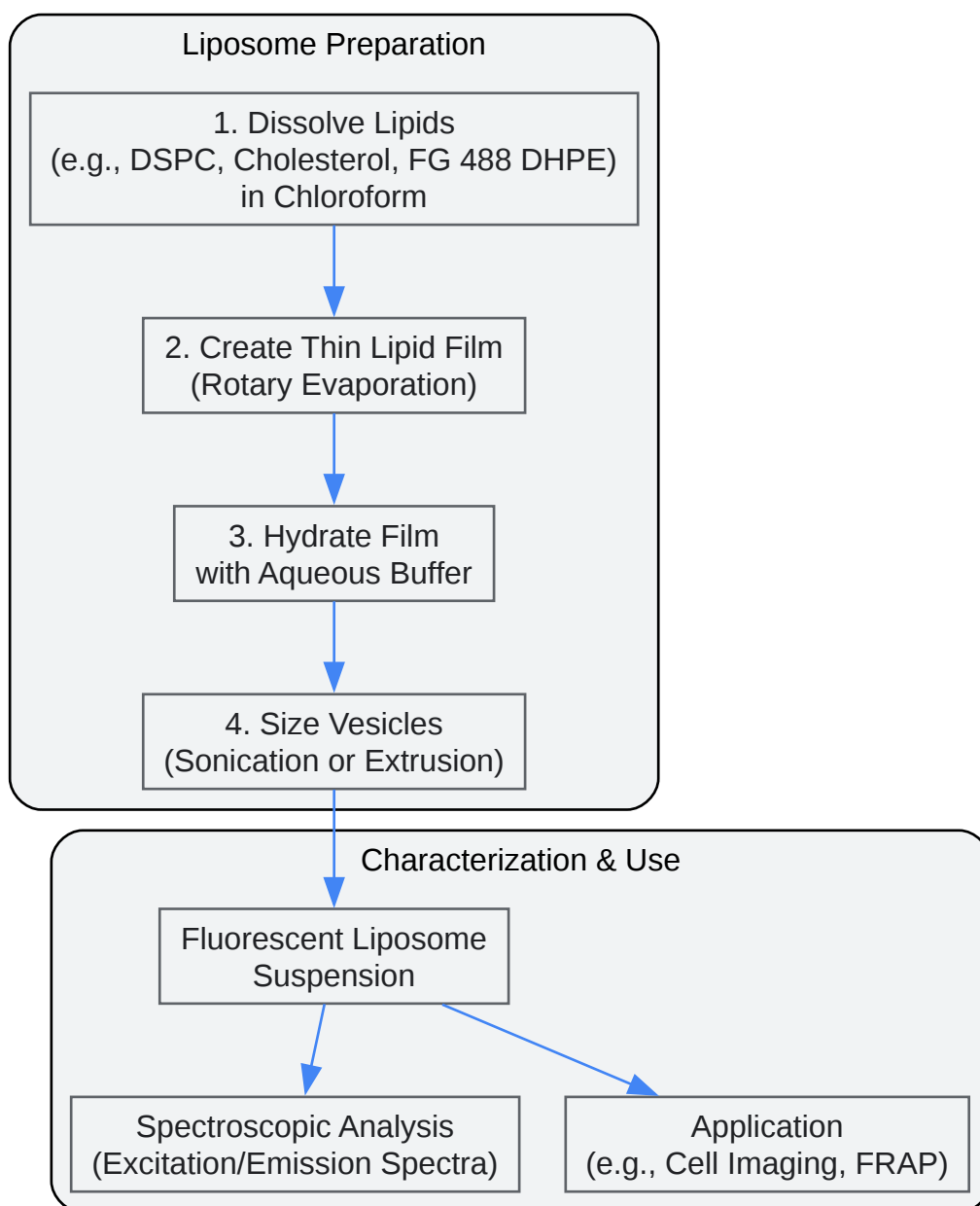
Procedure: Liposome Preparation and Characterization

- Lipid Film Formation:
 1. In a round-bottom flask, dissolve the primary lipid, cholesterol (if used), and **FG 488 DHPE** in chloroform. A typical molar ratio for the fluorescent probe is 0.5-1 mol%.
 2. Attach the flask to a rotary evaporator.
 3. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to evaporate the organic solvent.
 4. Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner wall of the flask and all solvent is removed.
- Hydration:
 1. Add the desired aqueous hydration buffer to the flask. The volume will determine the final lipid concentration.

2. Hydrate the lipid film by gentle rotation at a temperature above the lipid's phase transition temperature for approximately 1 hour. This process results in the formation of multilamellar vesicles (MLVs).
- Vesicle Sizing (Sonication):
 1. Submerge the flask containing the MLV suspension in a bath sonicator.
 2. Sonicate for 5-10 minutes at a temperature above the lipid's transition temperature. Sonication should continue until the initially turbid suspension becomes more transparent, indicating the formation of smaller unilamellar vesicles (SUVs).
 - Characterization:
 1. Transfer an aliquot of the liposome suspension to a cuvette.
 2. Using a spectrofluorometer, measure the fluorescence emission spectrum by exciting at ~496 nm. A clear emission peak should be observed around 524 nm.

Experimental Workflow Diagram

The following diagram outlines the key steps in preparing and characterizing liposomes containing **FG 488 DHPE**.



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Workflow for preparing and using **FG 488 DHPE**-labeled liposomes.

Applications and Considerations

FG 488 DHPE is a versatile tool for researchers. Its integration into lipid bilayers allows for:

- Visualization of liposomes in cell culture or in vivo.

- Studying membrane fusion and fission events.
- Quantifying lipid diffusion and membrane fluidity through FRAP.
- Monitoring pH in acidic organelles, leveraging the pH sensitivity of the fluorophore below its pKa.

When using **FG 488 DHPE**, researchers should be mindful of potential artifacts, such as dye self-quenching at high concentrations in the membrane. It is crucial to use the lowest possible concentration of the probe that still provides an adequate signal-to-noise ratio. Additionally, appropriate controls should always be included to account for any potential effects of the fluorescent label on the biological system under investigation.

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